5-Hydroxy-1,5-dimethylhydantoin
Description
5-Hydroxy-1,5-dimethylhydantoin (hypothetical structure based on nomenclature) is a hydantoin derivative characterized by a hydroxyl (-OH) group at the 5-position and methyl groups at the 1- and 5-positions of the imidazolidine ring. While direct references to this specific compound are absent in the provided evidence, its structural analogs, such as 5,5-dimethylhydantoin (DMH) and hydroxymethyl-substituted derivatives (e.g., 1-(hydroxymethyl)-5,5-dimethylhydantoin), are well-documented. These compounds share a common hydantoin core but differ in substituents, leading to variations in chemical reactivity, applications, and biological activity .
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5-hydroxy-1,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-5(10)3(8)6-4(9)7(5)2/h10H,1-2H3,(H,6,8,9) |
InChI Key |
VEMWCZDBLIIJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Substituents | CAS No. | Key Functional Groups |
|---|---|---|---|
| 5,5-Dimethylhydantoin (DMH) | 5,5-dimethyl | 77-71-4 | None (base structure) |
| 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) | 1-hydroxymethyl, 5,5-dimethyl | 116-25-6 | Hydroxymethyl |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1,3-dibromo, 5,5-dimethyl | 77-48-5 | Bromine atoms |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | 1,3-dichloro, 5,5-dimethyl | 118-52-5 | Chlorine atoms |
| 5-Methyl-5-phenylhydantoin | 5-methyl, 5-phenyl | 6843-49-8 | Phenyl group |
Key Observations :
- Halogenated Derivatives (DBDMH, DCDMH) : The introduction of bromine or chlorine atoms enhances electrophilic reactivity, making these compounds potent disinfectants and brominating/chlorinating agents .
- Hydroxymethyl Derivatives (MDMH) : The hydroxymethyl group improves water solubility, enabling use in cosmetics and pharmaceuticals .
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